molecular formula C9H12N6O2 B1659371 1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine CAS No. 647824-48-4

1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine

Cat. No.: B1659371
CAS No.: 647824-48-4
M. Wt: 236.23 g/mol
InChI Key: VGYKVVJMRMTEOC-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine is a complex organic compound featuring a nitro group, a methylhydrazino group, and an indazole core

Preparation Methods

The synthesis of 1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine typically involves multiple steps, starting with the preparation of the indazole core. The nitro group is introduced through nitration reactions, while the methylhydrazino group is added via nucleophilic substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and methylhydrazine .

Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

1-Methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylhydrazino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine include other nitro-substituted indazoles and methylhydrazino derivatives. These compounds share similar chemical properties but may differ in their specific applications and reactivity. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[amino(methyl)amino]-1-methyl-7-nitroindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2/c1-13(11)5-3-4-6(15(16)17)8-7(5)9(10)12-14(8)2/h3-4H,11H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYKVVJMRMTEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2C(=N1)N)N(C)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380298
Record name 1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647824-48-4
Record name 1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine
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1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine
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1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine
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Reactant of Route 6
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